N-p-trans-Coumaroyltyramine is a phenylpropanoid compound characterized by its structure, which consists of a tyramine moiety linked to a p-coumaric acid. With the chemical formula C₁₇H₁₇NO₃ and a molecular weight of approximately 283.3 g/mol, this compound exhibits various biological activities and is derived from natural sources, including certain plants like Exochorda racemosa and Nelumbo nucifera .
This compound is noted for its diverse biological activities:
The synthesis of N-p-trans-Coumaroyltyramine can be achieved through various methods:
N-p-trans-Coumaroyltyramine has several applications in:
Studies have shown that N-p-trans-Coumaroyltyramine interacts synergistically with other drugs, enhancing their efficacy against cancer cells. For instance, when combined with indomethacin or diclofenac, it significantly reduces cell viability in breast cancer models by activating apoptosis pathways . Furthermore, its inhibition of acetylcholinesterase suggests potential interactions in neurological contexts .
Several compounds share structural similarities with N-p-trans-Coumaroyltyramine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
p-Coumaric Acid | Hydroxycinnamic Acid | Precursor to many phenolic compounds |
Tyramine | Biogenic Amine | Neurotransmitter involved in various physiological functions |
N-Coumaroyltyramine | Amide Derivative | Similar biological activities but different synthesis routes |
Ferulic Acid | Hydroxycinnamic Acid | Known for stronger antioxidant properties |
N-p-trans-Coumaroyltyramine stands out due to its specific combination of tyramine and p-coumaric acid functionalities, which contribute to its unique biological profile and potential therapeutic applications .
N-p-trans-Coumaroyltyramine originates from the phenylpropanoid pathway, which begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. Subsequent hydroxylation and methylation reactions yield 4-coumaric acid, which is activated by 4-coumarate-CoA ligase (4CL) to form 4-coumaroyl-CoA. This thioester serves as the acyl donor for condensation with tyramine, a phenethylamine derived from tyrosine via tyrosine decarboxylase (TyDC).
Key enzymes in this pathway include:
The final step involves tyramine N-hydroxycinnamoyltransferase (THT), which catalyzes the amide bond formation between 4-coumaroyl-CoA and tyramine. THT exhibits broad substrate specificity, accepting feruloyl- and caffeoyl-CoA derivatives, but shows highest affinity for 4-coumaroyl-CoA. Kinetic studies in Capsicum annuum revealed THT’s optimal activity at pH 8.0 and 30°C, with a K~m~ of 12 µM for tyramine.
N-p-trans-Coumaroyltyramine is synthesized in diverse plant families, including:
Its presence in phylogenetically distant taxa suggests convergent evolution of HCAA biosynthesis for ecological adaptation.
Pathogen attack and herbivory upregulate THT expression via jasmonic acid (JA) and salicylic acid (SA) signaling pathways. In Arabidopsis thaliana, Pseudomonas syringae infection increases THT mRNA levels 15-fold within 24 hours, correlating with N-p-trans-Coumaroyltyramine accumulation. Mechanical wounding and UV-C radiation also induce THT activity, enhancing suberin deposition in potato tubers.
N-p-trans-Coumaroyltyramine exhibits significant binding affinity for human serum albumin, a critical plasma protein responsible for the transport and distribution of numerous endogenous and exogenous compounds. The compound demonstrates a binding constant of 4.5 × 10⁵ M⁻¹ at physiological pH 7.2, indicating strong interaction with the protein [1]. This binding affinity falls within the range typically observed for pharmacologically active compounds, suggesting efficient protein-mediated transport and distribution in the circulatory system.
The binding interaction is characterized by the formation of two binding sites on human serum albumin, indicating a 2:1 stoichiometric ratio between N-p-trans-Coumaroyltyramine and the protein [1]. The free energy change associated with this binding process is -7.6 kcal/mol at 25°C, demonstrating thermodynamically favorable interactions that are primarily hydrophobic in nature [1]. This negative free energy change indicates spontaneous binding under physiological conditions.
Molecular docking studies have revealed that N-p-trans-Coumaroyltyramine binds preferentially to subdomain IIA of human serum albumin, which corresponds to the primary drug binding site [1]. The binding is facilitated through hydrophobic interactions and hydrogen bonding between the hydroxyl groups of the compound and specific amino acid residues including Arg222, Ala291, Val293, and Met298, with hydrogen bond distances ranging from 2.488 to 2.811 Å [1]. These specific interactions contribute to the stability and specificity of the protein-ligand complex.
Fluorescence spectroscopy studies have demonstrated that the binding of N-p-trans-Coumaroyltyramine to human serum albumin results in significant quenching of the intrinsic tryptophan fluorescence, particularly Trp-214 located in subdomain IIA [1]. The fluorescence quenching follows a static mechanism, indicating ground-state complex formation rather than dynamic collisional quenching. Circular dichroism spectroscopy analysis has shown that the binding induces conformational changes in the protein structure, leading to partial unfolding and alterations in the secondary structure content [1].
N-p-trans-Coumaroyltyramine demonstrates significant inhibitory activity against acetylcholinesterase, an enzyme crucial for neurotransmitter metabolism in the cholinergic system. The compound exhibits an inhibition constant (IC₅₀) of 122 μM against acetylcholinesterase activity [2] . This inhibition occurs through a dose-dependent mechanism, with the compound effectively reducing the hydrolysis of acetylcholine by the enzyme. The acetylcholinesterase inhibitory activity positions N-p-trans-Coumaroyltyramine as a potential therapeutic agent for neurological disorders associated with cholinergic dysfunction.
The compound also exhibits potent inhibitory activity against α-glucosidase, an enzyme responsible for carbohydrate metabolism and glucose homeostasis [4] [5]. Studies have identified N-p-trans-Coumaroyltyramine as one of the active α-glucosidase inhibitors from various plant sources, with enhanced inhibitory activity observed when the compound is formulated in cyclodextrin-based delivery systems [5]. The inhibition follows a non-competitive mechanism, indicating that the compound binds to sites distinct from the enzyme's active site, resulting in conformational changes that reduce catalytic activity [4].
Research investigating the structure-activity relationships has revealed that derivatives of N-p-trans-Coumaroyltyramine can exhibit enhanced inhibitory potency. For instance, diacetylated derivatives have shown superior anti-urease activity with IC₅₀ values of 19.5 μM compared to the standard inhibitor thiourea [6]. These findings suggest that chemical modifications can significantly enhance the enzyme inhibitory properties of the parent compound.
The dual enzyme inhibition profile of N-p-trans-Coumaroyltyramine provides a molecular basis for its potential therapeutic applications in metabolic disorders and neurodegenerative diseases. The inhibition of α-glucosidase contributes to glucose homeostasis and may provide antidiabetic effects, while acetylcholinesterase inhibition supports neuroprotective functions [7] [8].
N-p-trans-Coumaroyltyramine significantly modulates endoplasmic reticulum stress signaling pathways, particularly in the context of cancer cell apoptosis. The compound enhances the activation of the protein kinase RNA-like endoplasmic reticulum kinase (PERK)/eukaryotic initiation factor 2 alpha (eIF2α)/activating transcription factor 4 (ATF4)/C/EBP homologous protein (CHOP) signaling cascade [9]. This pathway represents one of the three major branches of the unfolded protein response, which is activated when misfolded proteins accumulate in the endoplasmic reticulum.
The enhancement of endoplasmic reticulum stress by N-p-trans-Coumaroyltyramine occurs through increased expression and activation of stress-responsive proteins. The compound potentiates the phosphorylation of PERK, leading to subsequent phosphorylation of eIF2α and activation of ATF4 [9]. This cascade ultimately results in the upregulation of CHOP, a transcription factor that promotes apoptosis under conditions of severe endoplasmic reticulum stress.
Studies have demonstrated that N-p-trans-Coumaroyltyramine can synergistically enhance the cytotoxic effects of endoplasmic reticulum stress inducers including thapsigargin, tunicamycin, rotenone, and hydrogen peroxide [10]. At concentrations of 100 μM, the compound significantly increases the sensitivity of cancer cells to these stress-inducing agents, suggesting that it may function as a sensitizer for endoplasmic reticulum stress-mediated cell death pathways.
The modulation of endoplasmic reticulum stress signaling by N-p-trans-Coumaroyltyramine is particularly relevant in cancer therapy, where the induction of sustained endoplasmic reticulum stress can overcome the survival mechanisms of malignant cells. The compound's ability to enhance the PERK/eIF2α/ATF4/CHOP pathway provides a molecular mechanism for its observed pro-apoptotic effects in various cancer cell lines [9].
N-p-trans-Coumaroyltyramine exerts significant regulatory effects on mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central to cellular responses to stress, inflammation, and survival signals. The compound demonstrates selective inhibition of the c-Jun N-terminal kinase (JNK)/c-Jun pathway within the MAPK signaling network [11]. This selective inhibition is particularly notable as it occurs without affecting the extracellular signal-regulated kinase (ERK) or p38 MAPK pathways, indicating pathway-specific modulation.
The suppression of JNK/c-Jun signaling by N-p-trans-Coumaroyltyramine occurs in a concentration-dependent manner and contributes significantly to its anti-inflammatory properties [11]. The JNK pathway is primarily activated by cellular stress, inflammatory cytokines, and environmental toxins, making its inhibition therapeutically relevant for inflammatory conditions. The compound's ability to selectively target this pathway while preserving other MAPK functions suggests a sophisticated mechanism of action that avoids widespread disruption of cellular signaling.
Regarding NF-κB signaling, N-p-trans-Coumaroyltyramine demonstrates potent inhibitory effects on both Toll-like receptor 4 (TLR4)-dependent and TLR4-independent NF-κB activation pathways [12]. The compound significantly reduces the phosphorylation and nuclear translocation of the NF-κB p65 subunit, effectively preventing the transcription of pro-inflammatory genes. This dual inhibition mechanism suggests that the compound can modulate NF-κB activity through multiple regulatory points.
The impact on NF-κB signaling extends to the regulation of downstream inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and various chemokines such as CCL2, CXCL5, and CXCL11 [12]. The compound's ability to suppress these inflammatory mediators provides a molecular basis for its anti-inflammatory properties and suggests potential therapeutic applications in inflammatory diseases.
Molecular docking studies have revealed that N-p-trans-Coumaroyltyramine can directly interact with the NF-κB complex, particularly binding within the DNA-binding domain of the p50 subunit [12]. This direct interaction may contribute to the compound's ability to inhibit NF-κB-mediated transcription by preventing the binding of the transcription factor to its target DNA sequences.
N-p-trans-Coumaroyltyramine demonstrates significant regulatory effects on redox-sensitive transcription factors, particularly those involved in antioxidant defense mechanisms and cellular stress responses. The compound modulates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which represents a critical cellular defense mechanism against oxidative stress [9]. However, the modulation appears to be context-dependent, with the compound showing both activating and inhibiting effects depending on the cellular environment and treatment conditions.
In cancer cells, N-p-trans-Coumaroyltyramine has been observed to reduce the expression of Nrf2 and its downstream target HO-1, which contributes to the enhancement of endoplasmic reticulum stress-mediated apoptosis [9]. This downregulation of antioxidant defenses sensitizes cancer cells to oxidative damage and promotes cell death pathways. The reduction in Nrf2/HO-1 expression is coordinated with the activation of pro-apoptotic endoplasmic reticulum stress signaling, suggesting a strategic modulation of cellular stress responses.
In contrast, studies examining the compound's effects in normal cells have indicated protective antioxidant properties. N-p-trans-Coumaroyltyramine has been shown to protect immortalized keratinocytes (HaCaT cells) against oxidative stress induced by hydrogen peroxide [13]. This protective effect is mediated through the activation of antioxidant enzyme systems and the scavenging of reactive oxygen species. The compound demonstrates antioxidant activity comparable to Trolox, a well-established antioxidant standard.
The regulation of redox-sensitive transcription factors by N-p-trans-Coumaroyltyramine appears to involve multiple mechanisms including direct scavenging of reactive oxygen species, modulation of antioxidant enzyme expression, and regulation of transcription factor activity. The compound's ability to selectively modulate these pathways in different cellular contexts suggests a sophisticated regulatory mechanism that can promote either cell survival or cell death depending on the cellular requirements.